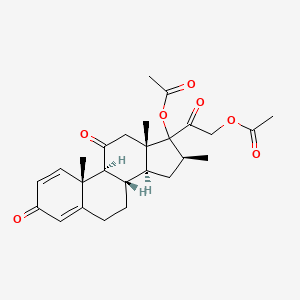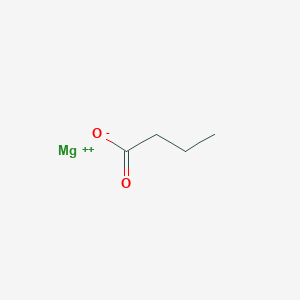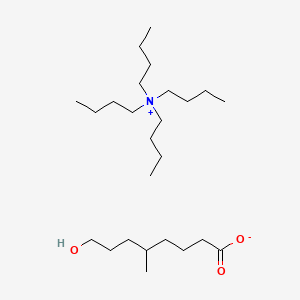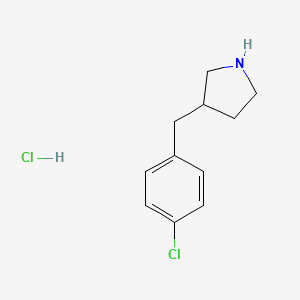
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is a derivative of docetaxel, which is a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is an intermediate in the synthesis of docetaxel and is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves multiple steps, starting from simpler organic molecules. The process typically includes protection and deprotection steps, as well as various functional group transformations. Common reagents used in these reactions include protecting groups like tert-butoxycarbonyl (Boc), oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as acetoxy groups with hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and protecting groups like Boc. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
科学的研究の応用
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in cancer treatment, particularly as a precursor to docetaxel.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves its conversion to docetaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, and the pathways involved are related to cell division and apoptosis.
類似化合物との比較
Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action but different molecular structure.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is unique due to its specific structure, which allows for targeted synthesis and modification of docetaxel. Its unique functional groups and stereochemistry make it a valuable intermediate in the development of new chemotherapeutic agents.
特性
分子式 |
C40H47NO14 |
|---|---|
分子量 |
765.8 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H47NO14/c1-19-24(53-36(49)27(44)26(41)22-13-9-7-10-14-22)17-40(50)34(54-35(48)23-15-11-8-12-16-23)30-38(6,32(47)29(52-20(2)42)25(19)37(40,4)5)31(46)28(45)33-39(30,18-51-33)55-21(3)43/h7-16,24,26-31,33-34,44-46,50H,17-18,41H2,1-6H3/t24-,26-,27+,28-,29+,30-,31+,33?,34-,38-,39+,40+/m0/s1 |
InChIキー |
ATEKNPCUJQRETC-XKQUMADUSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(COC6[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C(C3O)O)OC(=O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


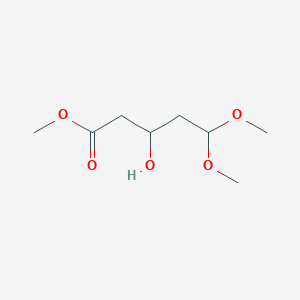
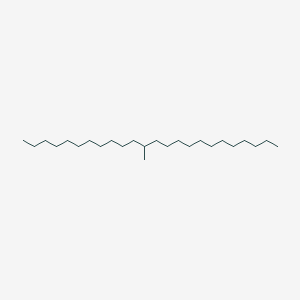

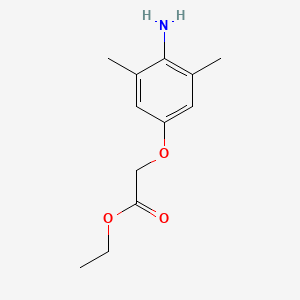
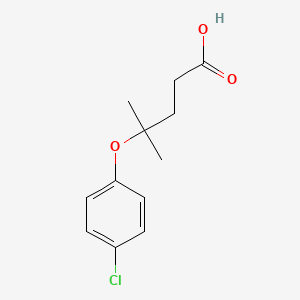
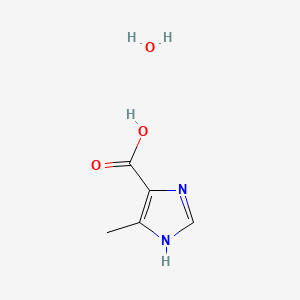
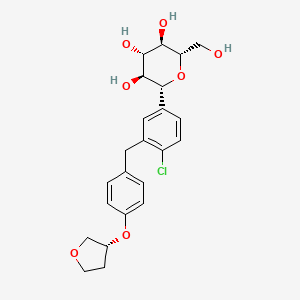
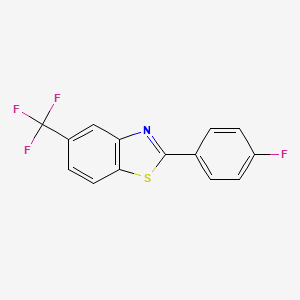
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

